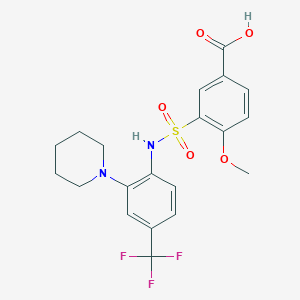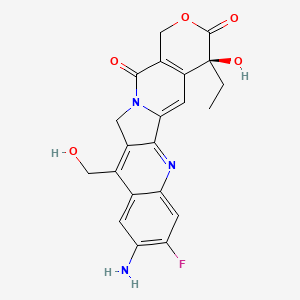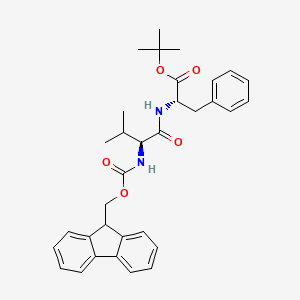
3',4'-Dibenzyloxyaceto-D3-phenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dibenzyloxyaceto-D3-phenone is a deuterium-labeled derivative of 3’,4’-Dibenzyloxyaceto-phenone. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dibenzyloxyaceto-D3-phenone involves the incorporation of deuterium into the parent compound, 3’,4’-Dibenzyloxyaceto-phenone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD)
Temperature: Room temperature to moderate heating
Pressure: Atmospheric pressure or slightly elevated pressure
Industrial Production Methods
Industrial production of 3’,4’-Dibenzyloxyaceto-D3-phenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk deuterium gas supply: Ensuring a consistent and high-purity source of deuterium gas
Large-scale reactors: Utilizing industrial reactors equipped with efficient mixing and temperature control
Purification: Employing techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dibenzyloxyaceto-D3-phenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Introduction of different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Reagents including halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under controlled conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
3’,4’-Dibenzyloxyaceto-D3-phenone is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies
Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds
Medicine: In drug development to study pharmacokinetics and metabolic pathways
Industry: In the production of deuterium-labeled standards for analytical purposes
Mechanism of Action
The mechanism of action of 3’,4’-Dibenzyloxyaceto-D3-phenone involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound’s distribution, metabolism, and excretion. This helps in understanding the pharmacokinetics and metabolic pathways of drugs .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dibenzyloxyaceto-phenone: The non-deuterated parent compound
Deuterium-labeled analogs: Other compounds with deuterium substitution at different positions
Uniqueness
3’,4’-Dibenzyloxyaceto-D3-phenone is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of metabolic degradation, making it a valuable tool in drug development .
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-[3,4-bis(phenylmethoxy)phenyl]-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3/i1D3 |
InChI Key |
LOSAYZQTPQUBLS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)






![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)



